
2-Bromo-1-decanal
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Description
2-Bromo-1-decanal was synthesized as an affinity labeling probe for the aliphatic aldehyde site of Vibrio harveyi luciferase. In the presence of excess amounts of this probe, the inactivation of bacterial luciferase occurred following apparent first order kinetics. This inactivation was markedly retarded in the presence of decanal but neither butanal (a very poor aldehyde substrate) nor FMN (a reaction product derived from reduced FMN) showed any significant protective effect.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for 2-Bromo-1-decanal?
this compound is synthesized via bromination of 1-decanal using brominating agents (e.g., PBr₃ or HBr in controlled conditions). Characterization involves:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm aldehyde proton (δ 9.5–10.5 ppm) and brominated carbon (δ 40–50 ppm) environments .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 234.06 (exact mass) to verify molecular formula (C₁₀H₁₉BrO) .
- Elemental Analysis : Confirming %C (51.07), %H (8.14), %Br (33.98), and %O (6.80) .
- Purity Assessment : HPLC or GC to ensure >95% purity, with protocols adapted from literature (e.g., Fried & Tu, 1984) .
Q. What are the key applications of this compound in organic synthesis?
This compound is primarily used as:
- Affinity Labeling Agent : Modifies active sites of enzymes (e.g., bacterial luciferase) to study substrate-binding mechanisms .
- Alkylating Agent : Introduces bromoalkyl groups into nucleophiles (e.g., thiols or amines) for crosslinking studies .
- Intermediate in Natural Product Synthesis : Enables stereoselective C–C bond formation in terpene and fatty acid derivatives .
Q. What analytical techniques are critical for assessing the stability and identity of this compound?
- Thermogravimetric Analysis (TGA) : Monitors decomposition temperatures (typically >150°C for aldehydes).
- FT-IR Spectroscopy : Confirms aldehyde C=O stretch (~1720 cm⁻¹) and C–Br stretch (~550 cm⁻¹) .
- Melting Point Analysis : Though typically liquid at room temperature, derivatives (e.g., semicarbazones) can be crystallized for mp validation .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be optimized to control α-carbon chirality?
- Chiral Catalysts : Use of enantioselective organocatalysts (e.g., proline derivatives) during bromination to favor R or S configurations .
- Protecting Group Strategies : Temporary protection of the aldehyde group with acetals to prevent racemization during bromination .
- Kinetic Resolution : Monitoring reaction progress via chiral HPLC to isolate enantiomers .
Q. How should researchers address discrepancies in reported reactivity parameters for this compound across studies?
- Variable Control : Re-evaluate reaction conditions (solvent polarity, temperature, catalyst loading) that may influence nucleophilic substitution rates .
- Comparative Kinetic Studies : Use stopped-flow techniques to measure reaction rates under standardized conditions .
- Meta-Analysis : Systematically review literature to identify methodological inconsistencies (e.g., impurity levels in starting materials) .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in complex systems?
- Density Functional Theory (DFT) : Calculate transition-state energies for bromoaldehyde participation in SN₂ reactions .
- Molecular Dynamics (MD) Simulations : Model solvent effects on aldehyde group polarization and bromine leaving-group ability .
- QSAR Models : Correlate substituent effects with reaction outcomes using Hammett parameters .
Q. What experimental strategies ensure the stability of this compound under varying storage and reaction conditions?
- Inert Atmosphere Storage : Use argon or nitrogen to prevent oxidation of the aldehyde group .
- Low-Temperature Protocols : Conduct reactions at 0–4°C to minimize thermal degradation .
- Stabilizer Additives : Include radical inhibitors (e.g., BHT) in stock solutions to prevent bromine radical formation .
Q. How can mechanistic studies be designed to elucidate the role of this compound in enzymatic inhibition?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry with target enzymes .
- X-ray Crystallography : Resolve co-crystal structures to identify covalent adduct formation at active sites .
- Kinetic Isotope Effects (KIE) : Compare kH/kD values to distinguish between concerted and stepwise mechanisms .
Q. Methodological Considerations
- Reproducibility : Document detailed synthetic protocols (e.g., solvent volumes, catalyst ratios) as per guidelines in .
- Data Validation : Cross-reference spectral data with published benchmarks (e.g., CAS registry 93245-72-8) .
- Ethical Reporting : Disclose limitations in stereochemical outcomes or purity thresholds to avoid overinterpretation .
Properties
CAS No. |
93245-72-8 |
---|---|
Molecular Formula |
C10H19BrO |
Molecular Weight |
235.16 g/mol |
IUPAC Name |
2-bromodecanal |
InChI |
InChI=1S/C10H19BrO/c1-2-3-4-5-6-7-8-10(11)9-12/h9-10H,2-8H2,1H3 |
InChI Key |
QWDJPQPEHINZPS-SNVBAGLBSA-N |
SMILES |
CCCCCCCCC(C=O)Br |
Canonical SMILES |
CCCCCCCCC(C=O)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-Bromo-1-decanal; 2-Bromo(1-14C)-1-decanal; Decanal-1-14C, 2-bromo-, (R)-. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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